Acetylvirescenine
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Overview
Description
Acetylvirescenine is a diterpene alkaloid derived from plants of the Delphinium genus, belonging to the Ranunculaceae family . It is known for its role as a nicotinic receptor antagonist at the neuromuscular junction and vegetative ganglia . The compound has a molecular formula of C25H39NO7 and a molecular weight of 465.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylvirescenine is typically extracted from Delphinium species. The extraction process involves isolating the compound from the plant material using organic solvents followed by purification through chromatographic techniques . The synthetic route for this compound involves the acetylation of virescenine, a precursor alkaloid, under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The process involves optimizing the extraction conditions to maximize yield and purity, followed by large-scale chromatographic separation .
Chemical Reactions Analysis
Types of Reactions: Acetylvirescenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .
Scientific Research Applications
Acetylvirescenine has several scientific research applications:
Mechanism of Action
Acetylvirescenine exerts its effects by blocking the propagation of action potentials at nicotinic cholinoreceptors in vegetative ganglia and neuromuscular junctions . This action results in hypotensive effects and curare-like activity, which can inhibit muscle contractions and reduce blood pressure . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
Virescenine: The precursor to acetylvirescenine, also a diterpene alkaloid with similar biological activity.
Delphinine: Another diterpene alkaloid from the Delphinium genus with comparable neuromuscular effects.
Aconitine: A related alkaloid with potent neurotoxic effects, used in traditional medicine.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity and stability compared to its precursor, virescenine . Its distinct molecular structure allows for targeted interactions with nicotinic receptors, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUNFQLCIKXQS-XKVAZESUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the difference between Virescenine and 14-Acetylvirescenine?
A1: The provided abstract [] states that 14-Acetylvirescenine is a derivative of Virescenine. The "14-acetyl" prefix suggests that an acetyl group (CH3CO) is attached to the 14th position of the Virescenine molecule. This structural difference can lead to variations in their chemical properties and biological activity.
Q2: Where have Virescenine and 14-Acetylvirescenine been found in nature?
A2: Both Virescenine and 14-Acetylvirescenine have been isolated from the Delphinium virescens Nutt plant. [] Additionally, 14-Acetylvirescenine has been found in Aconitum racemulosum Franch var. pengzhouense. [] This suggests that these compounds might play a role in the plant's physiology or defense mechanisms.
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